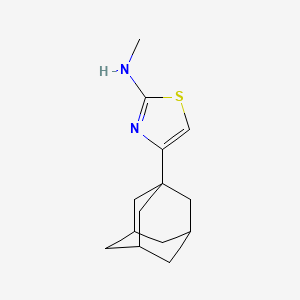

4-(1-adamantyl)-N-methyl-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1-adamantyl)-N-methyl-1,3-thiazol-2-amine, also known as AMT, is a synthetic compound that has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. AMT is a member of the adamantane family of compounds, which are characterized by their unique cage-like structure.

Aplicaciones Científicas De Investigación

Chemistry of Unsaturated Adamantane Derivatives

Adamantane derivatives, such as “4-(1-adamantyl)-N-methyl-1,3-thiazol-2-amine”, have been extensively studied for their unique chemical properties . They are highly reactive, making them useful as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Synthesis of Novel Compounds

The compound can be used in the synthesis of novel compounds. For instance, the reaction of 1-adamantyl isothiocyanate with various cyclic secondary amines yields the corresponding N-(1-adamantyl)carbothioamides . These carbothioamides can then be used in further chemical reactions to produce a variety of other compounds .

Antimicrobial Activity

Some adamantyl carbothioamide derivatives have shown potent antimicrobial activity against certain strains of pathogenic Gram-positive and Gram-negative bacteria and the yeast-like fungus Candida albicans . This suggests that “4-(1-adamantyl)-N-methyl-1,3-thiazol-2-amine” could potentially be used in the development of new antimicrobial agents .

Hypoglycemic Activity

In addition to their antimicrobial activity, some adamantyl carbothioamide derivatives have also demonstrated hypoglycemic activity . For example, in streptozotocin (STZ)-induced diabetic rats, certain compounds produced a significant reduction in serum glucose levels, compared to gliclazide . This suggests potential applications in the treatment of diabetes .

Mecanismo De Acción

Target of Action

It is known that adamantane, a component of this compound, has been used in various drugs due to its unique structural properties .

Mode of Action

The adamantane moiety is known for its rigidity and virtually stress-free structure, which could influence the interaction with its targets .

Biochemical Pathways

Thiazole, a component of this compound, is known to be a significant platform in a number of medicinally relevant molecules .

Pharmacokinetics

It is known that adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

Result of Action

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .

Action Environment

It is known that the adamantane moiety is both rigid and virtually stress-free, which could influence its stability .

Propiedades

IUPAC Name |

4-(1-adamantyl)-N-methyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2S/c1-15-13-16-12(8-17-13)14-5-9-2-10(6-14)4-11(3-9)7-14/h8-11H,2-7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAGHCJCBPNEIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101325278 |

Source

|

| Record name | 4-(1-adamantyl)-N-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101325278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24802463 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

329689-16-9 |

Source

|

| Record name | 4-(1-adamantyl)-N-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101325278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5177048.png)

![7-(4-acetylphenyl)-2-ethyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5177053.png)

![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5177054.png)

![5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5177063.png)

![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-2-thiophenesulfonamide](/img/structure/B5177070.png)

![methyl 2-methyl-5-oxo-6-[2-(trifluoromethyl)phenyl]-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B5177078.png)

![methyl 4-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B5177083.png)

![4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5177087.png)

![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5177098.png)

![1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}indoline](/img/structure/B5177122.png)

![3-[1-(3-phenylbutyl)-2-piperidinyl]pyridine](/img/structure/B5177135.png)